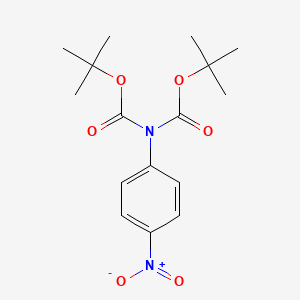

N,N-DI-Boc-4-nitroaniline

Description

BenchChem offers high-quality N,N-DI-Boc-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-DI-Boc-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-15(2,3)23-13(19)17(14(20)24-16(4,5)6)11-7-9-12(10-8-11)18(21)22/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYACWUAPVKEIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479091 | |

| Record name | N,N-DI-BOC-4-NITROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395639-03-9 | |

| Record name | N,N-DI-BOC-4-NITROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of N,N-Di-Boc-4-nitroaniline: Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of ** N,N-Di-Boc-4-nitroaniline** (CAS: 395639-03-9). Designed for organic chemists and process engineers, this document moves beyond basic data to explore the mechanistic drivers of solubility, practical solvent selection for synthesis/purification, and stability considerations.

The introduction of two hydrophobic tert-butoxycarbonyl (Boc) groups to the 4-nitroaniline scaffold drastically alters its physicochemical profile, shifting it from a moderately polar aniline to a highly lipophilic species. This guide outlines how to leverage this shift for efficient processing.

Part 1: Physicochemical Profile & Solubility Mechanism

Structural Analysis & Lipophilicity

To predict and manipulate solubility, one must understand the molecular transformation:

-

Parent Compound (4-Nitroaniline): Contains a polar amino group (

) capable of hydrogen bond donation. Moderately soluble in polar organic solvents; sparingly soluble in water.[1] -

Target Compound (N,N-Di-Boc-4-nitroaniline): The amino protons are replaced by two bulky lipophilic Boc groups.

-

Loss of H-Bond Donors: The molecule loses its ability to donate hydrogen bonds, significantly reducing solubility in protic solvents like cold methanol or water.

-

Steric Bulk: The two tert-butyl groups create a "greasy" hydrophobic shield around the nitrogen, increasing affinity for non-polar and halogenated solvents.

-

Electronic Effect: The electron-withdrawing nitro group remains, but the overall dipole moment is modified by the carbamates.

-

Solubility Landscape Table

The following data summarizes the solubility behavior based on standard laboratory observations for Di-Boc protected anilines.

| Solvent Class | Specific Solvent | Solubility Rating | Application Relevance |

| Halogenated | Dichloromethane (DCM) | Excellent | Primary reaction solvent; solubilization for transfer. |

| Halogenated | Chloroform ( | Excellent | NMR analysis; extraction. |

| Esters | Ethyl Acetate (EtOAc) | Good to Excellent | Extraction; chromatography mobile phase. |

| Ethers | Tetrahydrofuran (THF) | Excellent | Reaction solvent; solubilization for difficult substrates. |

| Aromatics | Toluene | Good | Recrystallization (often mixed with heptane). |

| Alcohols | Methanol / Ethanol | Moderate (Temperature Dependent) | Key for Recrystallization. Soluble when hot; poor solubility when cold. |

| Alkanes | Hexanes / Heptane | Poor | Anti-solvent. Used to precipitate the compound from DCM or EtOAc. |

| Aqueous | Water | Insoluble | Washing phase to remove inorganic salts. |

Part 2: Experimental Protocols

Protocol: Recrystallization System

The most common impurity in the synthesis of N,N-Di-Boc-4-nitroaniline is the mono-Boc intermediate or unreacted 4-nitroaniline. The Di-Boc derivative's high lipophilicity allows for a selective recrystallization strategy.

Recommended Solvent System: Ethanol (EtOH) or Hexane/Ethyl Acetate.

Step-by-Step Methodology:

-

Preparation: Place the crude yellow solid (approx. 1.0 g) in a 50 mL Erlenmeyer flask.

-

Dissolution (Hot): Add absolute Ethanol (approx. 5-10 mL) and heat to reflux (

).-

Note: If the solid does not dissolve completely in boiling EtOH, add small aliquots of Ethyl Acetate dropwise until clear.

-

-

Clarification: If particulates remain (e.g., inorganic salts), perform a hot filtration through a pre-warmed glass funnel.

-

Nucleation (Cooling): Remove from heat and allow the solution to cool slowly to room temperature. The Di-Boc compound should begin to crystallize as pale yellow needles/plates.

-

Maximizing Yield: Cool the flask in an ice bath (

) for 30 minutes. -

Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol (

) or Hexanes. -

Drying: Dry under high vacuum to remove solvent traces.

Protocol: Solubilization for NMR Analysis

Proper solvent selection is critical for obtaining sharp spectral lines without aggregation.

-

Standard:

(Deuterated Chloroform).-

Reasoning: Excellent solubility; prevents hydrogen bonding interactions that might broaden peaks (though no N-H protons exist in the Di-Boc species, residual mono-Boc would show up clearly).

-

-

Alternative:

.-

Use Case: If the sample contains polar impurities or if studying electronic effects of the nitro group.

-

Part 3: Stability & Troubleshooting

Critical Warning: The Boc group is acid-labile.

-

Avoid: Acidic solvents (e.g., Acetic Acid) or spontaneous chloroform acidification over time.

-

Storage: Store the compound in solid form. If in solution, ensure the solvent is neutral.

-

Decomposition Signs: Appearance of gas bubbles (isobutylene release) or conversion to a more polar species (Mono-Boc) on TLC indicates deprotection is occurring.

Part 4: Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the appropriate solvent based on the process goal (Reaction, Purification, or Analysis).

Caption: Decision tree for solvent selection based on operational intent (Synthesis, Purification, or Analysis).

Diagram 2: Recrystallization Logic

This diagram visualizes the temperature-dependent solubility logic required for successful purification.

Caption: Thermodynamic workflow for the recrystallization of N,N-Di-Boc-4-nitroaniline.

References

-

PubChem. (2025).[2][3] N,N-Di-Boc-4-nitroaniline Compound Summary. National Library of Medicine. [Link]

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. (Contextual reference for parent compound handling and recrystallization logic). [Link]

-

Carl Roth. (2023).[4] Safety Data Sheet: 4-Nitroaniline. (Safety and general solubility data for nitroanilines). [Link]

Sources

The Unseen Guardian: A Technical Guide to the Ambient Stability of Di-Boc Protected Anilines

For the researcher, scientist, and drug development professional, the integrity of starting materials and intermediates is paramount. Among the vast arsenal of protecting groups, the di-tert-butoxycarbonyl (di-Boc) protection of anilines offers a unique synthetic utility. However, a comprehensive understanding of the stability of these compounds under ambient conditions is often overlooked, leading to potential downstream impurities and process variability. This guide provides an in-depth technical exploration of the factors governing the stability of di-Boc protected anilines, offering field-proven insights and robust experimental protocols to ensure the fidelity of these critical chemical entities.

The Di-Boc Aniline Moiety: A Tale of Two Guardians

The N,N-bis(tert-butoxycarbonyl)aniline structure presents a fascinating case study in chemical stability. Unlike its mono-Boc counterpart, the aniline nitrogen is doubly protected by bulky and electron-withdrawing tert-butoxycarbonyl groups. This dual protection fundamentally alters the reactivity and, consequently, the stability profile of the aniline core. To appreciate the stability of the di-Boc protected aniline, one must consider the interplay of steric and electronic effects.

Steric Hindrance: A Physical Shield

The two bulky tert-butyl groups of the di-Boc moiety create significant steric hindrance around the carbamate functionalities. This steric shield is expected to play a crucial role in enhancing the hydrolytic stability of the molecule compared to less hindered carbamates.[1][2] Any potential nucleophilic attack on the carbonyl carbons of the Boc groups, a common initiation step for hydrolysis, is physically impeded.

Electronic Effects: Modulating Reactivity

The Boc group is generally considered to be electron-withdrawing, which reduces the electron density on the nitrogen atom to which it is attached. In the case of di-Boc protected anilines, the cumulative electron-withdrawing effect of two Boc groups significantly deactivates the aniline ring towards electrophilic attack and oxidation.[3][4][5][6][7] This electronic deactivation is a key factor in preventing oxidative degradation of the aniline core, a common degradation pathway for unprotected or less protected anilines.[5][8][9]

Factors Influencing Stability Under Ambient Conditions

While di-Boc protected anilines are generally robust, their long-term stability can be influenced by several ambient factors. A thorough understanding of these factors is critical for defining appropriate storage and handling procedures.

Hydrolytic Stability

The primary degradation pathway for Boc-protected amines is acidic hydrolysis.[10] While generally stable under neutral and basic conditions, prolonged exposure to even mildly acidic microenvironments, potentially from atmospheric carbon dioxide and moisture, could theoretically lead to slow deprotection. However, the aforementioned steric hindrance in di-Boc anilines is anticipated to significantly retard this process.

Thermal Stability

The Boc group is known to be thermally labile at elevated temperatures, typically above 85-90°C.[1] While ambient temperatures are generally well below this threshold, localized heat sources or improper storage could compromise the integrity of the compound over time, leading to the loss of one or both Boc groups.

Photostability

Anilines and their derivatives can be susceptible to photodegradation.[11] While the electronic deactivation of the aniline ring by the two Boc groups likely offers some protection, prolonged exposure to high-intensity light, particularly in the UV spectrum, should be considered a potential risk factor.

Oxidative Stability

The aniline moiety is prone to oxidation.[12] However, the strong electron-withdrawing nature of the two Boc groups is expected to render the di-Boc protected aniline significantly more resistant to oxidation under ambient conditions compared to the parent aniline.

The interplay of these factors can be visualized in the following logical relationship diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C6EM00694A [pubs.rsc.org]

- 7. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. akjournals.com [akjournals.com]

- 11. sgs.com [sgs.com]

- 12. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N,N-Di-Boc-4-nitroaniline as a Strategic Intermediate

Topic: Role of N,N-Di-Boc-4-nitroaniline as a Synthetic Intermediate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The Symmetry Breaker

In medicinal chemistry and materials science, the p-phenylenediamine (PPD) scaffold is ubiquitous, appearing in kinase inhibitors, polyureas, and conductive polymers. However, the synthesis of unsymmetrically substituted PPDs presents a challenge: standard PPD has two identical amine groups, leading to statistical mixtures (mono-, di-, and un-substituted products) during functionalization.

N,N-Di-Boc-4-nitroaniline serves as a high-precision "symmetry breaker." By locking one nitrogen atom with two tert-butoxycarbonyl (Boc) groups, it eliminates both the nucleophilicity and the acidic protons of that amine. This allows for the reduction of the nitro group to a free amine, creating a distinct monofunctional nucleophile (N,N-Di-Boc-p-phenylenediamine) that can be reacted cleanly before the protecting groups are removed.

Structural & Electronic Properties[1]

| Property | Value / Description | Impact on Synthesis |

| Formula | C₁₆H₂₂N₂O₆ | MW: 338.36 g/mol |

| Electronic State | Electron-deficient aromatic ring | The Di-Boc group is electron-withdrawing (unlike the electron-donating free amine), deactivating the ring toward electrophilic attack but stabilizing the molecule against oxidation. |

| Solubility | High in DCM, THF, EtOAc | significantly higher solubility than 4-nitroaniline or mono-Boc-4-nitroaniline, facilitating solution-phase chemistry. |

| Nucleophilicity | Null at N-1 position | The nitrogen lone pair is sterically crowded and electronically delocalized into the carbonyls, preventing N-alkylation or acylation side reactions. |

Synthesis of the Intermediate

The synthesis requires forcing conditions relative to aliphatic amines due to the low nucleophilicity of 4-nitroaniline. The use of DMAP (4-Dimethylaminopyridine) is critical as an acyl transfer catalyst.

Protocol: Preparation of N,N-Di-Boc-4-nitroaniline

Note: Standard mono-protection protocols often fail to yield the Di-Boc species efficiently without excess reagent and catalyst.

Reagents:

-

4-Nitroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.5 – 3.0 eq)

-

DMAP (0.1 – 0.2 eq)

-

Solvent: THF or DCM (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-nitroaniline in anhydrous THF (0.5 M concentration).

-

Catalyst Addition: Add DMAP.[1][2] The solution may darken slightly.

-

Reagent Addition: Add Boc₂O in portions to control CO₂ evolution.

-

Reflux/Stir: Stir at room temperature for 12–24 hours. If conversion is incomplete (monitored by TLC/LCMS), heat to mild reflux (60°C). The second Boc group addition is slower than the first.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography to remove excess Boc₂O.

Mechanistic Insight: The first Boc group adds readily. The second addition is sterically hindered and electronically disfavored. DMAP forms a reactive N-acylpyridinium salt with Boc₂O, which is sufficiently electrophilic to attack the mono-Boc aniline anion or neutral species.

The Pivot Step: Selective Reduction

The utility of this intermediate relies on the chemoselective reduction of the nitro group to an amine without cleaving the acid-labile Boc groups.

Protocol: Hydrogenation to N,N-Di-Boc-p-phenylenediamine

Reagents:

-

N,N-Di-Boc-4-nitroaniline[3]

-

Pd/C (10% w/w)

-

Hydrogen gas (H₂, 1 atm or balloon)

-

Solvent: MeOH or EtOH

Methodology:

-

Inerting: Purge the reaction vessel with N₂.

-

Catalyst Loading: Add Pd/C carefully (pyrophoric risk).

-

Hydrogenation: Introduce H₂ atmosphere. Stir vigorously at RT.

-

Monitoring: Reaction is typically fast (1–4 hours). Monitor for the disappearance of the yellow nitro compound and appearance of the fluorescent amine.

-

Filtration: Filter through Celite to remove Pd/C. Do not use acid in the workup, as Boc groups are acid-sensitive.

-

Result: The product, N,N-Di-Boc-p-phenylenediamine , is a mono-protected diamine ready for asymmetric coupling.

Strategic Applications in Drug Design

This scaffold is particularly valuable in the synthesis of Kinase Inhibitors and Antibacterial Agents (e.g., Linezolid analogs) where the PPD core bridges two different pharmacophores.

Workflow: Synthesis of Unsymmetrical Ureas

A common motif in kinase inhibitors (e.g., Sorafenib derivatives) is the diaryl urea.

-

Coupling: React the free amine of N,N-Di-Boc-p-phenylenediamine with an isocyanate (R-NCO) or phenyl carbamate.

-

Deprotection: Treat the intermediate with TFA/DCM.

-

Final Functionalization: The now-revealed aniline can be reacted with a heterocycle (e.g., chloropyrimidine) to complete the drug molecule.

Visualization of the Synthetic Workflow

Caption: The "Symmetry Breaker" workflow. The Di-Boc protection forces reactivity solely to the newly formed amine, enabling precise unsymmetrical functionalization.

Deprotection Dynamics

While standard acidic deprotection (TFA/DCM or 4M HCl/Dioxane) is the norm, the Di-Boc group offers unique thermal properties.

-

Acidic Cleavage: Both Boc groups are removed simultaneously.

-

Thermal Cleavage: At high temperatures (>150°C) or under specific microwave conditions, Boc groups can be removed thermally. In some flow-chemistry setups, selective mono-deprotection of Di-Boc species has been observed, though this is less common for anilines than for aliphatic amines.

Troubleshooting & Optimization

-

Incomplete Protection: If Mono-Boc persists, add fresh DMAP and Boc₂O. The second Boc addition is sensitive to steric crowding.

-

Instability: The Di-Boc-4-nitroaniline is stable, but the reduced amine (Di-Boc-phenylenediamine) can oxidize if left in solution for extended periods. Use immediately or store under argon.

-

Solubility Issues: If the product oils out during hexane recrystallization, add a small amount of diethyl ether or sonicate to induce crystallization.

References

-

Synthesis of Di-Boc Anilines: Ragnarsson, U., & Grehn, L. (1991). Novel amine chemistry based on DMAP-catalyzed derivatization with di-tert-butyl dicarbonate. Accounts of Chemical Research, 24(10), 285–289. Link

-

Selective Reduction: Ramteke, P., et al. (2025). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate. ResearchGate. Link

-

Kinase Inhibitor Application: Hatcher, J. M., et al. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K).[9] Journal of Medicinal Chemistry. Link

-

Boc Chemistry Overview: Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. Link

Sources

- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N-DI-Boc-4-nitroaniline | 395639-03-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of N,N-Di-Boc-4-nitroaniline

Executive Summary

This application note details the optimized protocol for the synthesis of N,N-Di-tert-butoxycarbonyl-4-nitroaniline (N,N-Di-Boc-4-nitroaniline) from 4-nitroaniline. While standard amine protection often yields the mono-Boc derivative, the electron-withdrawing nature of the nitro group (

This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst in conjunction with excess Di-tert-butyl dicarbonate (

Mechanistic Insight & Rationale

The Challenge of Electronic Deactivation

Anilines are inherently less nucleophilic than alkyl amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring. In 4-nitroaniline, this effect is exacerbated by the strong electron-withdrawing effect of the nitro group, which pulls electron density away from the amine.

Furthermore, once the first Boc group is installed, the resulting carbamate (Mono-Boc-4-nitroaniline) is even less nucleophilic due to the electron-withdrawing carbonyl of the Boc group. Consequently, forcing the reaction to the Di-Boc state requires:

-

Hyper-nucleophilic activation : Using DMAP to generate a reactive

-acylpyridinium intermediate. -

Thermodynamic driving force : Excess

and elevated temperature (reflux).

DMAP Catalytic Cycle

The reaction does not proceed via direct attack of the aniline on

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount (Example) | Role |

| 4-Nitroaniline | 138.12 | 1.0 | 1.38 g (10 mmol) | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 3.0 | 6.55 g (30 mmol) | Reagent (Excess) |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.2 | 0.24 g (2 mmol) | Nucleophilic Catalyst |

| Triethylamine (TEA) | 101.19 | 3.0 | 4.2 mL (30 mmol) | Base / Acid Scavenger |

| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Solvent (Anhydrous) |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Preparation : Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a nitrogen inlet.

-

Dissolution : Charge the RBF with 4-Nitroaniline (1.38 g, 10 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

-

Activation : Add DMAP (0.24 g, 2 mmol) and Triethylamine (4.2 mL, 30 mmol) to the solution. Stir for 5 minutes at room temperature. Note: The solution may darken slightly.

Step 2: Addition of

-

Addition : Add

(6.55 g, 30 mmol) in one portion. -

Heating : Heat the reaction mixture to reflux (approx. 66°C) .

-

Monitoring : Maintain reflux for 12–18 hours .

-

Monitor by TLC (Hexane:Ethyl Acetate 4:1).

-

Target: Disappearance of Mono-Boc intermediate (

) and appearance of Di-Boc product (

-

Step 3: Work-up

-

Quenching : Cool the mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to approximately 10 mL.

-

Partitioning : Dilute the residue with Ethyl Acetate (EtOAc) (100 mL) and transfer to a separatory funnel.

-

Washing :

-

Wash with 1M Citric Acid or 1M HCl (

) to remove DMAP and TEA. Caution: Gas evolution. -

Wash with Saturated

( -

Wash with Brine (

).

-

-

Drying : Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification

-

Flash Chromatography : Purify the crude yellow/orange solid via silica gel flash chromatography.

-

Eluent : Gradient of 0%

10% EtOAc in Hexanes. -

Note: The Di-Boc product is less polar than the Mono-Boc intermediate.

-

-

Recrystallization (Optional) : If high purity is required (>99%), recrystallize from hot Hexanes/EtOAc.

Visualization of Workflow

Figure 1: Step-by-step workflow for the synthesis of N,N-Di-Boc-4-nitroaniline.

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion (Mono-Boc remains) | Insufficient activation energy or reagent depletion. | Add an additional 1.0 equiv of |

| Product Hydrolysis | Acidic work-up was too harsh or prolonged. | Use 1M Citric Acid instead of HCl; perform washes quickly and keep temperature cold ( |

| Low Yield | Product loss during crystallization or column. | The Di-Boc compound can be unstable on acidic silica. Use neutralized silica (pre-wash with 1% TEA in Hexanes) if degradation is observed. |

Safety & Compliance (HSE)

-

4-Nitroaniline : Toxic by inhalation, in contact with skin, and if swallowed. Potential mutagen. Handle in a fume hood with double nitrile gloves.

-

Di-tert-butyl dicarbonate (

) : Flammable solid. Causes skin irritation.[7] Inhalation of vapors can be harmful. Store at 2-8°C. -

DMAP : Highly toxic by skin absorption. Handle with extreme care.

-

Waste Disposal : Aqueous washes containing DMAP must be disposed of as hazardous organic aqueous waste, not down the drain.

References

-

Knölker, H. J., et al. (1996). Palladium-catalyzed reactions for the synthesis of alkaloids. Chemical Reviews, 96(1), 95-122.

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[2][3][8] The Journal of Organic Chemistry, 65(20), 6368–6380.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for Boc protection conditions).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]

- 7. magritek.com [magritek.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: Navigating the Challenges of Protecting Deactivated Amines

An Application Note and Protocol for the Synthesis of N,N-di-Boc-4-nitroaniline

In the landscape of modern organic synthesis, particularly within drug discovery and development, the use of protecting groups is a cornerstone strategy for the successful construction of complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1][2][3] This dual nature allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.

While the protection of aliphatic amines and electron-rich anilines is often straightforward, the task becomes significantly more challenging when dealing with electron-deficient aromatic amines, such as 4-nitroaniline. The potent electron-withdrawing nature of the nitro group delocalizes the nitrogen lone pair into the aromatic ring, drastically reducing its nucleophilicity and rendering it less reactive towards electrophilic reagents like di-tert-butyl dicarbonate ((Boc)₂O).[4]

Furthermore, certain synthetic strategies require the complete suppression of N-H reactivity, necessitating the introduction of two Boc groups onto a primary amine to form a di-Boc protected amine.[5] This application note provides a comprehensive, field-proven protocol for the di-Boc protection of 4-nitroaniline, leveraging the catalytic power of 4-(dimethylamino)pyridine (DMAP) to overcome the inherent low reactivity of the substrate.

Mechanistic Rationale: The Role of DMAP in Catalyzing Di-Boc Formation

The direct reaction between a weakly nucleophilic amine and (Boc)₂O is often sluggish and inefficient. The introduction of a nucleophilic catalyst, such as DMAP, is crucial for driving the reaction to completion.[6][7][8]

The mechanism proceeds through the following key steps:

-

Activation of (Boc)₂O: DMAP, being a superior nucleophile compared to 4-nitroaniline, attacks one of the carbonyl carbons of (Boc)₂O. This leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and the displacement of a tert-butyl carbonate anion.[6]

-

Nucleophilic Attack by Amine: The weakly nucleophilic 4-nitroaniline then attacks the activated carbonyl of the pyridinium intermediate. This step is significantly more favorable than the direct attack on (Boc)₂O.

-

Formation of Mono-Boc Adduct: This attack results in the formation of the mono-Boc protected aniline and the regeneration of the DMAP catalyst. The tert-butyl carbonate anion subsequently breaks down into tert-butoxide and carbon dioxide.[6]

-

Second Boc Addition: The resulting N-H of the mono-Boc-4-nitroaniline is now part of a carbamate, which is even less nucleophilic. However, in the presence of excess (Boc)₂O and the highly reactive pyridinium intermediate, a second Boc group can be introduced to yield the desired N,N-di-Boc-4-nitroaniline. The use of stoichiometric or near-stoichiometric amounts of DMAP can further accelerate this second addition.[8][9]

This catalytic cycle effectively lowers the activation energy of the reaction, enabling the efficient protection of even deactivated amines.

Experimental Protocol

This protocol details the synthesis of N,N-di-Boc-4-nitroaniline from 4-nitroaniline.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 100-01-6 | Yellow solid, weak nucleophile |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Colorless solid/liquid, moisture sensitive |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | White solid, nucleophilic catalyst, toxic |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Anhydrous, polar aprotic solvent |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for chromatography |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution for washing |

| Brine | NaCl (aq) | - | - | Saturated aqueous solution for washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for column chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-nitroaniline (1.0 eq, e.g., 2.76 g, 20.0 mmol).

-

Add anhydrous acetonitrile (100 mL) to the flask and stir until the 4-nitroaniline is fully dissolved.

-

-

Reagent Addition:

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq, 10.91 g, 50.0 mmol).

-

In a single portion, add 4-(dimethylamino)pyridine (DMAP) (1.0 eq, 2.44 g, 20.0 mmol). Note: The reaction of DMAP with (Boc)₂O can be exothermic and cause gas evolution (CO₂). Ensure the system is not closed.[7]

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The product, N,N-di-Boc-4-nitroaniline, is significantly less polar than the starting material and the mono-Boc intermediate. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will appear as a yellow-orange oil or solid. Purify the crude material by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield N,N-di-Boc-4-nitroaniline as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

-

Workflow and Mechanistic Diagrams

Caption: Experimental workflow for the synthesis of N,N-di-Boc-4-nitroaniline.

Caption: Simplified catalytic cycle of DMAP in the di-Boc protection of 4-nitroaniline.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls or shows a significant amount of mono-Boc intermediate, an additional portion of (Boc)₂O (0.2-0.5 eq) and/or DMAP (0.1-0.2 eq) can be added. Gentle heating (e.g., to 40°C) may also facilitate the reaction, but should be monitored carefully to avoid side reactions.[2]

-

Side Products: The primary side product is the mono-Boc derivative. Using a sufficient excess of (Boc)₂O and a stoichiometric amount of DMAP helps to drive the reaction towards the di-substituted product.[8]

-

Moisture Sensitivity: (Boc)₂O can be hydrolyzed by water. Therefore, using an anhydrous solvent and maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is critical for achieving high yields.

-

Safety: DMAP is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of N,N-di-Boc-4-nitroaniline. By understanding the mechanistic role of DMAP in activating di-tert-butyl dicarbonate, researchers can effectively overcome the low nucleophilicity of 4-nitroaniline to achieve high yields of the desired di-protected product. This procedure is valuable for synthetic chemists who require a robustly protected aniline derivative for multi-step syntheses in the development of new chemical entities.

References

-

Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]

-

4-Nitroaniline . Wikipedia. [Link]

-

Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Basf, S., & Weiss, M. M. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols . The Journal of Organic Chemistry, 65(20), 6367-6380. [Link]

-

Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives . ResearchGate. [Link]

-

Amine Protection and Deprotection . Master Organic Chemistry. [Link]

-

Basf, S., & Weiss, M. M. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols . The Journal of Organic Chemistry, 65(20), 6367-6380. [Link]

-

N,N-DI-Boc-4-nitroaniline . PubChem. [Link]

-

Doyle, A. M., & Albayati, T. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite . International Journal of Environmental Science and Technology, 11(7), 1959-1966. [Link]

-

Basf, S., & Weiss, M. M. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols . ResearchGate. [Link]

-

Agami, C., Couty, F., & Lequesne, C. (2004). Dual protection of amino functions involving Boc . Tetrahedron, 60(27), 5717-5730. [Link]

-

Boc Protecting Group for Amines . Chemistry Steps. [Link]

-

m-NITRODIMETHYLANILINE . Organic Syntheses. [Link]

-

Di-tert-butyl dicarbonate . Wikipedia. [Link]

-

Making Nitroaniline (And the Exploding Snake) . YouTube. [Link]

- Process for the preparation of 2,6-dichloro-4-nitroaniline.

-

Boc 4-Nitroaniline . Reddit. [Link]

-

Preparation of 2,6-dichloro-4-nitroaniline . PrepChem.com. [Link]

-

Preparation of P-Nitroaniline . Scribd. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Boc-Protection of 4-Nitroaniline

The following technical guide is structured as a dynamic support center resource. It prioritizes the "Chemical Resolution" strategy—a high-level insight often overlooked in standard protocols—before addressing traditional purification methods.

Ticket Topic: Resolution of Mono-Boc / Di-Boc 4-Nitroaniline Mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Diagnostic Dashboard

Issue: The reaction of 4-nitroaniline with Boc₂O (often with DMAP) frequently results in a mixture of unreacted starting material (SM), the desired Mono-Boc product, and the over-reacted Di-Boc byproduct.

Immediate Action: Confirm the composition of your mixture using Thin Layer Chromatography (TLC).[1][2][3]

Visualizing the Mixture

Stationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: Hexanes : Ethyl Acetate (80:20 v/v) Visualization: UV (254 nm) and naked eye (4-nitroaniline derivatives are yellow).

Figure 1: Diagnostic logic for selecting the purification pathway. Di-Boc moves fastest due to lack of hydrogen bond donors.

Troubleshooting Module A: Chemical Resolution (Recommended)

Context: Separating Di-Boc and Mono-Boc via column chromatography is often difficult due to "streaking" and overlapping fractions. The Expert Fix: Instead of separating the Di-Boc waste, convert it back to the desired Mono-Boc product. The second Boc group on an electron-deficient aniline is sterically crowded and kinetically labile.

Protocol: Selective Thermal/Basic Retro-Conversion

This method selectively cleaves the second Boc group while leaving the first intact.

Reagents:

-

Methanol (MeOH)[4]

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Solvent for extraction (DCM or EtOAc)

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude mixture (containing SM, Mono, and Di) in Methanol (10 mL per gram of crude).

-

Base Treatment: Add 1.0 - 2.0 equivalents of K₂CO₃ (solid) or a catalytic amount of NaOH (0.5 eq).

-

Note: Strong base is not required; the Di-Boc carbamate is activated by the electron-withdrawing nitro group.

-

-

Reflux: Heat the mixture to reflux (65°C) for 1–3 hours.

-

Monitoring: Check TLC every 30 minutes. You will see the top spot (Di-Boc) disappear and the middle spot (Mono-Boc) grow.

-

-

Quench: Once Di-Boc is consumed, cool to room temperature. Evaporate MeOH under reduced pressure.

-

Workup: Redissolve residue in EtOAc, wash with water (x2) and Brine (x1). Dry over Na₂SO₄.

-

Result: You now have a mixture of only SM and Mono-Boc, which is significantly easier to purify.

Figure 2: The retro-conversion strategy utilizes the kinetic instability of the Di-Boc species to increase the yield of the Mono-Boc target.

Troubleshooting Module B: Chromatographic Separation

Context: Use this if you cannot heat your sample or if the "Chemical Resolution" is not applicable to your specific derivative.

Separation Parameters

The polarity difference between 4-nitroaniline (SM) and Mono-Boc is large, but the difference between Mono-Boc and Di-Boc can be subtle depending on the stationary phase.

| Component | Polarity | Interaction with Silica | Rf (Hex:EtOAc 4:1) |

| Di-Boc | Non-polar | Weak (No H-bond donor) | 0.75 |

| Mono-Boc | Medium | Moderate (1 H-bond donor) | 0.45 |

| SM (4-NA) | Polar | Strong (Amine + Nitro) | 0.20 |

Optimized Flash Protocol

-

Column Packing: Use a high aspect ratio column (longer is better).

-

Gradient:

-

0–5 min: 100% Hexanes (Elutes non-polar impurities).

-

5–15 min: 0%

10% EtOAc in Hexanes (Elutes Di-Boc ). -

15–25 min: Hold at 15% EtOAc (Elutes Mono-Boc ).

-

25+ min: Flush with 50% EtOAc (Elutes SM ).

-

-

Pro-Tip: If the Mono-Boc and Di-Boc spots are streaking together, add 0.5% Triethylamine (TEA) to your mobile phase. This neutralizes the slightly acidic silica sites that interact with the nitro-aniline nitrogen.

Frequently Asked Questions (FAQ)

Q1: Why does the Di-Boc form so easily with 4-nitroaniline? A: The nitro group is strongly electron-withdrawing, which actually makes the initial amine less nucleophilic. To compensate, researchers often add DMAP (4-Dimethylaminopyridine) as a catalyst. DMAP is highly effective at transferring the Boc group. Once the Mono-Boc is formed, the remaining proton is still accessible, and in the presence of excess Boc₂O and DMAP, the second addition occurs rapidly [1].

Q2: Can I use acid to remove the extra Boc group? A: No. Acidic conditions (e.g., TFA/DCM or HCl/Dioxane) will typically remove both Boc groups, reverting everything back to the starting material (4-nitroaniline). The "Chemical Resolution" (Module A) works because base/heat selectively attacks the more labile Di-Boc carbamate [2].

Q3: My Mono-Boc product is co-eluting with a yellow impurity. What is it? A: If it is very polar (low Rf), it is likely the starting material. If it runs near the solvent front, it is the Di-Boc. If it is in between, check for isocyanate formation . If you heated the reaction too high during the protection step, Boc-anilines can sometimes eliminate t-butanol to form isocyanates, though this is rarer with nitro-anilines.

Q4: Can I separate them by crystallization? A: Often, yes. Di-Boc-4-nitroaniline is typically much more soluble in hexanes or diethyl ether than the Mono-Boc.

-

Test: Dissolve the mixture in a minimum amount of hot DCM, then slowly add Hexanes while cooling. The Mono-Boc often precipitates as a yellow solid, while the Di-Boc stays in the mother liquor.

References

-

Greene, T. W., & Wuts, P. G. M. (2007).[5] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and cleavage conditions).

-

Agami, C., et al. (2002).[5] Selective removal of N-Boc groups. Tetrahedron, 58, 2701. 5

-

Basel, Y., & Hassner, A. (2000). Di-Boc protection of amines.[6][7] Journal of Organic Chemistry. (Discusses the mechanism of DMAP-catalyzed over-protection).

-

ChemicalBook. (2024).[8] 4-Nitroaniline Properties and Safety Data.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. In a Tre experiment, the best system for separating a mixture of ortho, m.. [askfilo.com]

minimizing side reactions during N,N-Di-Boc-4-nitroaniline reduction

Welcome to the technical support center for the reduction of N,N-Di-Boc-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Our goal is to provide you with in-depth, field-proven insights to help you minimize side reactions and optimize your experimental outcomes. The information is presented in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reduction of N,N-Di-Boc-4-nitroaniline?

The primary challenge in the reduction of N,N-Di-Boc-4-nitroaniline is maintaining the integrity of the acid-labile tert-butyloxycarbonyl (Boc) protecting groups. The most frequently encountered side reaction is the partial or complete deprotection of one or both Boc groups, leading to the formation of mono-Boc-p-phenylenediamine or p-phenylenediamine, respectively. This is particularly prevalent when acidic conditions are employed for the reduction.[1][2]

Another potential issue, though less common with standard catalytic hydrogenation, is the formation of unstable hydroxylamine intermediates. These intermediates can sometimes lead to uncontrolled temperature increases, posing a safety risk, especially in large-scale reactions.[3]

Troubleshooting Guide

Q2: I am observing significant Boc deprotection during my catalytic hydrogenation with Pd/C and H₂. What are the likely causes and how can I prevent this?

Observing Boc deprotection during catalytic hydrogenation with Palladium on carbon (Pd/C) is a common issue that can often be traced back to several factors related to the reaction conditions.

Causality Behind Experimental Choices: The Boc group is notoriously sensitive to acid. While catalytic hydrogenation is often performed under neutral conditions, localized acidity on the catalyst surface or acidic byproducts can lead to its cleavage.[1][2]

Troubleshooting Steps:

-

Catalyst Quality and Handling:

-

Use a high-quality, neutral catalyst: Ensure your Pd/C is from a reputable supplier and has not been exposed to acidic contaminants.

-

Avoid acidic pretreatment: Do not wash or pretreat the catalyst with acid.

-

-

Solvent Choice:

-

Use anhydrous, neutral solvents: Protic solvents like methanol or ethanol are commonly used and generally acceptable. However, ensure they are free of acidic impurities. Consider using a non-protic solvent like ethyl acetate or tetrahydrofuran (THF).

-

-

Reaction Temperature:

-

Maintain a low to moderate temperature: Elevated temperatures can promote the cleavage of the Boc group.[2] Aim for room temperature unless the reaction is sluggish.

-

-

Hydrogen Pressure:

-

Use atmospheric or slightly elevated pressure: High hydrogen pressures are generally not necessary for this transformation and may contribute to side reactions. A hydrogen balloon is often sufficient for lab-scale reactions.[4]

-

Workflow for Minimizing Boc Deprotection:

Caption: Troubleshooting workflow for Boc deprotection.

Q3: My reaction is very slow or incomplete. How can I improve the reaction rate without compromising the Boc groups?

A sluggish reaction can be frustrating, but there are several ways to enhance the reaction kinetics while preserving the sensitive Boc protecting groups.

Expertise & Experience: The efficiency of catalytic hydrogenation is highly dependent on the catalyst activity and the mass transfer of hydrogen to the catalyst surface.

Strategies for Improving Reaction Rate:

-

Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the weight percentage of Pd/C can significantly speed up the reaction. Typical loadings range from 5 to 10 mol %.

-

Improve Agitation: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Inadequate agitation can lead to a diffusion-limited reaction.

-

Consider a Different Hydrogen Source (Transfer Hydrogenation): Catalytic transfer hydrogenation can be an excellent alternative to using hydrogen gas.[4] This method involves a hydrogen donor that transfers hydrogen to the substrate on the catalyst surface. It is often faster and can be performed at atmospheric pressure with standard laboratory glassware.

Comparative Data for Hydrogen Sources:

| Hydrogen Source | Typical Conditions | Advantages | Disadvantages |

| H₂ Gas | 1 atm, Pd/C, RT | Clean byproduct (H₂O) | Requires specialized equipment (hydrogenator), potential for deprotection |

| Ammonium Formate | Pd/C, Methanol, Reflux | Fast, inexpensive, easy setup | Higher temperatures may risk Boc cleavage |

| Sodium Borohydride | Pd/C or NiCl₂, Methanol, RT | Mild conditions, rapid | Can reduce other functional groups, requires careful handling |

| Cyclohexene | Pd/C, Ethanol, Reflux | Good for small scale | Requires elevated temperature |

Experimental Protocol: Catalytic Transfer Hydrogenation with Ammonium Formate

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-Di-Boc-4-nitroaniline (1 equivalent) in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equivalents) to the solution.

-

Hydrogen Donor: Add ammonium formate (3-5 equivalents) portion-wise to the stirring suspension. An exotherm may be observed.

-

Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by standard methods (e.g., recrystallization or column chromatography).

Q4: Are there alternative reduction methods that are milder and more selective for the nitro group in the presence of Boc groups?

Absolutely. When catalytic hydrogenation proves problematic, several other reduction systems offer higher chemoselectivity and operate under milder, often neutral, conditions.

Authoritative Grounding: The choice of reducing agent is critical for achieving the desired transformation without affecting other sensitive functional groups.[5]

Alternative Reduction Methods:

| Reducing Agent | Typical Conditions | Key Features |

| Iron powder in acidic acid | Fe, AcOH, EtOH/H₂O, 50-80 °C | Cost-effective, tolerant of many functional groups.[5] |

| Tin(II) chloride (SnCl₂) | SnCl₂·2H₂O, EtOH, Reflux | Mild and selective for nitro groups.[5] |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, H₂O/DCM, Phase Transfer Catalyst | Mild, aqueous conditions. |

| Sodium Sulfide (Na₂S) | Na₂S, H₂O/MeOH | Can be useful when other methods fail.[5] |

Logical Relationship of Method Selection:

Caption: Decision tree for selecting a reduction method.

References

-

Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763–23769. [Link]

-

ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7853–7858. [Link]

-

PubMed. (2023). Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2: The key role of in situ switching from PdO to Pd. Journal of Environmental Sciences, 145, 134-144. [Link]

-

National Center for Biotechnology Information. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(35), 20644–20667. [Link]

-

ResearchGate. (n.d.). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2663–2668. [Link]

-

National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

SciELO México. (2012). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Journal of the Mexican Chemical Society, 56(2), 195-198. [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

Sources

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. mt.com [mt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Validation & Comparative

IR spectroscopy characteristic bands of N,N-Di-Boc-4-nitroaniline

Comparative IR Spectroscopy Guide: -Di-Boc-4-nitroaniline

Executive Summary & Mechanistic Insight

The transformation of 4-nitroaniline to

Why IR is the Gold Standard here: While NMR provides proton counts, IR spectroscopy offers immediate, real-time feedback on the functional group transformation. The reaction is driven to completion when the N-H stretching signals (3300–3500 cm⁻¹) completely vanish and are replaced by the characteristic imidodicarbonate C=O doublet (1700–1800 cm⁻¹) .

Mechanistic Spectral Shifts

-

Loss of H-Bonding: The precursor (primary amine) exhibits strong intermolecular hydrogen bonding, broadening its N-H bands. The product (

-Di-Boc) lacks hydrogen bond donors, resulting in sharper, distinct carbonyl bands. -

Imidodicarbonate Resonance: Unlike a simple amide (

), the

Characteristic Band Comparison

The following table contrasts the diagnostic bands of the starting material (4-Nitroaniline) with the target product (

| Functional Group | Mode of Vibration | 4-Nitroaniline (Precursor) | Diagnostic Note | |

| Amine ( | N-H Stretch (Asym/Sym) | 3480 & 3360 cm⁻¹ (Strong, Doublet) | ABSENT | Primary Indicator of Completion. Any signal here indicates incomplete reaction. |

| Carbonyl ( | C=O[1][2] Stretch | ABSENT | 1730 – 1780 cm⁻¹ (Very Strong, often split) | Characteristic of imidodicarbonates. Shifts higher than mono-Boc (~1690 cm⁻¹). |

| Nitro ( | Asymmetric Stretch | ~1500 – 1530 cm⁻¹ | ~1520 – 1535 cm⁻¹ | Retained. Slight shift due to electronic changes on the ring. |

| Nitro ( | Symmetric Stretch | ~1330 – 1350 cm⁻¹ | ~1340 – 1350 cm⁻¹ | Retained. Strong diagnostic band for the nitro-aryl core. |

| Alkyl ( | C-H Stretch ( | Weak / Absent | 2930 – 2980 cm⁻¹ | Appearance of strong t-butyl C-H bands. |

| Ether ( | C-O Stretch | Absent | 1100 – 1300 cm⁻¹ | Strong, broad bands typical of ester/carbamate linkages. |

Technical Note: The "split" in the carbonyl region for the Di-Boc compound arises from the symmetric and asymmetric coupling of the two chemically equivalent carbonyl groups vibrating in-phase and out-of-phase.

Experimental Protocol: Synthesis & Monitoring

Objective: Synthesize

Reagents

-

Substrate: 4-Nitroaniline (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (2.5 - 3.0 eq) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.5 eq)

-

Solvent: THF or Acetonitrile (Anhydrous)

Step-by-Step Workflow

-

Setup: Dissolve 4-nitroaniline in anhydrous THF under an inert atmosphere (

). -

Addition: Add DMAP followed by

(dissolved in THF) dropwise.-

Note: The reaction is sluggish due to the electron-withdrawing nitro group deactivating the amine. Excess

and DMAP are critical.

-

-

Reflux: Heat to reflux (60-70°C) to drive the second Boc addition.

-

Sampling (In-Process Control):

-

Take a 50 µL aliquot.

-

Evaporate solvent on a watch glass.

-

ATR-FTIR Analysis: Place residue on the crystal.

-

Decision Gate: If peaks at 3300-3500 cm⁻¹ persist, add more

and continue reflux.

-

-

Workup: Once N-H bands disappear, concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Visualization: Reaction Monitoring Pathway

Figure 1: Decision logic for monitoring the conversion of 4-nitroaniline to the di-protected species using IR markers.

Troubleshooting & Validation

Distinguishing Mono-Boc vs. Di-Boc

A common pitfall is stopping the reaction at the Mono-Boc stage (

-

Mono-Boc Spectrum: Shows a single sharp N-H stretch ~3300-3400 cm⁻¹ and a lower frequency Carbonyl (~1690-1710 cm⁻¹) typical of carbamates.

-

Di-Boc Spectrum: Shows zero N-H signal and a higher frequency Carbonyl (~1730-1780 cm⁻¹).

Sample Preparation (KBr vs. ATR)

-

ATR (Attenuated Total Reflectance): Preferred for rapid in-process monitoring. Ensure the solvent is fully evaporated; residual THF can mask the 1000-1100 cm⁻¹ region.

-

KBr Pellet: Preferred for publication-quality spectra. The Di-Boc product is a solid; grind 1 mg with 100 mg dry KBr.

References

-

PubChem. (n.d.). N,N-Di-Boc-4-nitroaniline Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). 4-Nitroaniline IR Spectrum. National Institute of Standards and Technology. Retrieved February 5, 2026, from [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[3] The Journal of Organic Chemistry, 65(20), 6368–6380. (Validates Boc2O/DMAP mechanism and imidodicarbonate formation). [Link]

-

LibreTexts Chemistry. (2021). Infrared Spectroscopy Absorption Table. Retrieved February 5, 2026, from [Link]

comparing reactivity of N,N-Di-Boc vs N-Mono-Boc 4-nitroaniline

Comparative Reactivity Guide: -Di-Boc vs. -Mono-Boc 4-Nitroaniline

Executive Summary

The Critical Distinction: The transition from

While the Mono-Boc derivative behaves as a stabilized nucleophile/acidic carbamate (stable to base, labile to acid), the Di-Boc derivative functions as an electron-deficient imide analog. The Di-Boc species is inert to alkylation but highly susceptible to nucleophilic attack at the carbonyl carbons , allowing for "Boc-transfer" reactions and selective deprotection under mild basic conditions.

This guide details the synthesis, stability profiles, and divergent reactivity of these two species, providing actionable protocols for drug development workflows.

Structural & Electronic Basis

The reactivity difference stems from the electronic "push-pull" systems and the elimination of the N-H proton.

-

-Mono-Boc-4-nitroaniline:

-

Electronic State: The electron-withdrawing nitro group (

) lowers the -

Reactivity: Acts as a weak acid. The nitrogen retains nucleophilic character only after deprotonation.[1]

-

-

-Di-Boc-4-nitroaniline:

-

Electronic State: The nitrogen lone pair is delocalized into three electron-withdrawing groups (one nitro, two carbonyls). The nitrogen is effectively non-nucleophilic.

-

Reactivity: The carbonyl carbons of the Boc groups become highly electrophilic due to the lack of donation from the nitrogen (which is pulled by the nitro group). This makes the Boc groups "loose" and susceptible to attack by nucleophiles (e.g.,

, amines).

-

Visualization: Electronic & Reactivity Pathways

Figure 1: Divergent synthesis and reactivity pathways. Note the DMAP requirement for Di-Boc formation and the selective hydrolysis pathway.

Synthesis & Yield Optimization

Synthesizing the Di-Boc species requires overcoming the reduced nucleophilicity of the Mono-Boc intermediate, which is deactivated by the 4-nitro group.

Protocol A: Synthesis of -Di-Boc-4-nitroaniline

The Challenge: Standard

Step-by-Step Protocol:

-

Reagents: Dissolve 4-nitroaniline (

) in dry Acetonitrile ( -

Catalyst: Add DMAP (

, -

Boc Addition: Add

( -

Reaction: Reflux (

for -

Workup: Evaporate solvent. Redissolve in EtOAc, wash with

(to remove DMAP) and Brine. -

Purification: Recrystallization from Hexanes/EtOAc.

-

Target Yield:

-

Appearance: Crystalline solid (often lighter yellow than the starting nitroaniline).

-

Protocol B: Selective Conversion of Di-Boc to Mono-Boc

Why do this? Di-Boc is often used as a purification intermediate. If the Mono-Boc synthesis yields impurities, push to Di-Boc (which crystallizes well), then selectively hydrolyze back to pure Mono-Boc.

-

Dissolve

-Di-Boc-4-nitroaniline in -

Add

of -

Stir at Room Temperature for 1–2 hours.

-

Acidify carefully to

and extract.

Comparative Reactivity Matrix

The following table contrasts the performance of both species in common synthetic scenarios.

| Feature | ||

| N-H Acidity ( | None (Aprotic) | |

| Nucleophilicity | Low (requires deprotonation) | Zero (Sterically & electronically blocked) |

| Stability to Base | High (Stable to | Low (Cleaves to Mono-Boc) |

| Stability to Acid | Labile (Cleaves to free amine) | Labile (Cleaves to free amine, slower kinetics) |

| Alkylation Potential | High (Mitsunobu, Alkyl Halides) | Inert (Used to prevent alkylation) |

| Major Application | Precursor for N-alkylation | "Gabriel" surrogate; Protecting group for Pd-coupling |

Detailed Scenario Analysis

1. Alkylation Reactions (Mitsunobu /

)

-

Mono-Boc: This is the preferred substrate. The electron-withdrawing nitro group facilitates the deprotonation of the N-H, making the Mitsunobu reaction (with

) highly efficient for synthesizing secondary amines. -

Di-Boc: Totally inert. Use Di-Boc if you need to alkylate another site on the molecule (e.g., a phenol or alcohol) without touching the nitrogen.

2. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

-

Mono-Boc: Can be problematic.[7][8] The acidic proton can interfere with the catalytic cycle or lead to bis-arylation.

-

Di-Boc: Excellent substrate. It removes the acidic proton and prevents catalyst poisoning. The Di-Boc group can be removed post-coupling, or one Boc group can be cleaved in situ if nucleophilic bases are used.

3. "Boc-Transfer" Reagent Potential

-

Di-Boc Specific: Due to the extreme electron deficiency caused by the 4-nitro group,

-Di-Boc-4-nitroaniline can actually act as a Boc-transfer reagent . When treated with a primary aliphatic amine, it can transfer one Boc group to the aliphatic amine, regenerating the Mono-Boc-4-nitroaniline.-

Implication: Avoid using Di-Boc 4-nitroaniline in the presence of nucleophilic primary amines unless Boc transfer is desired.

-

References

-

Grehn, L., & Ragnarsson, U. (1984).

-disubstituted tert-butyl carbamates (di-Boc derivatives).[9] Angewandte Chemie International Edition, 23(4), 296-301. Link- Foundational paper establishing DMAP as the c

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006).[9] Catalyst-free chemoselective

-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link- Contrasts standard aqueous conditions (Mono-Boc) vs. forcing conditions.

-

Gabriel Synthesis Variants

- Contextualizes the use of Di-Boc amines as "Gabriel" surrog

-

See: Master Organic Chemistry - Gabriel Synthesis. Link

-

pKa Data & Electronic Effects

- Reference for the acidity of nitro-substituted anilines.

-

See: Bordwell pKa Table (DMSO). Link

Sources

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Di-Boc-4-nitroaniline

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

N,N-Di-Boc-4-nitroaniline contains the 4-nitroaniline core structure, which is classified as acutely toxic and an environmental hazard. The primary hazards associated with the parent compound, and therefore presumed for its di-Boc derivative, include:

-

Acute Toxicity: 4-Nitroaniline is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (bluish discoloration of the skin), headaches, and dizziness.[3][4]

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs, with the liver being a potential target.[1][2][4]

-

Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects.[2][3][5] Therefore, it must not be released into the environment.[5][6]

The Boc protecting groups are generally considered to be of low toxicity. However, their presence does not negate the hazards of the nitroaniline moiety. A thorough risk assessment should be conducted in your specific laboratory setting before handling this compound.

Data Presentation: Hazard Profile of the Parent Compound (4-Nitroaniline)

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[2][5] |

Personal Protective Equipment (PPE): Your First Line of Defense

Given the high toxicity of the 4-nitroaniline core, a stringent PPE protocol is mandatory. The causality behind these choices is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

-

Hand Protection: Wear nitrile gloves. Given the permeability of gloves to organic compounds, double-gloving is recommended, especially for prolonged handling.[4] Change gloves immediately upon any sign of contamination.

-

Eye Protection: Chemical safety goggles are essential.

-

Skin and Body Protection: A lab coat, long pants, and closed-toed shoes are required.[4] For larger quantities or in situations with a higher risk of spillage, consider a chemical-resistant apron.

-

Respiratory Protection: All handling of solid N,N-Di-Boc-4-nitroaniline and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][7]

Spill Management: A Calm and Methodical Response

Accidents happen. A well-defined spill response plan is crucial for mitigating risks.

Step-by-Step Spill Protocol:

-

Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.[4]

-

Control and Contain: Prevent the spread of the material. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of the spilled substance.

-

Cleanup:

-

Wear the appropriate PPE, including respiratory protection if necessary.

-

For solid spills, gently sweep or scoop the material into a designated hazardous waste container.[8][9] Avoid actions that generate dust.

-

For liquid spills, cover with an inert absorbent material. Once fully absorbed, carefully scoop the mixture into a hazardous waste container.

-

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Waste Disposal: The container with the spilled material and cleanup debris must be sealed, clearly labeled as hazardous waste, and disposed of according to the procedures outlined below.

Disposal Procedures: Ensuring Safe and Compliant Waste Management

The guiding principle for the disposal of N,N-Di-Boc-4-nitroaniline is that it must be treated as hazardous waste.[5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[5][6][9]

Waste Segregation and Collection Workflow:

Caption: Waste segregation and disposal workflow for N,N-Di-Boc-4-nitroaniline.

Step-by-Step Disposal Protocol:

-

Waste Characterization: All waste containing N,N-Di-Boc-4-nitroaniline must be classified as hazardous waste.

-

Container Selection:

-

Solid Waste: Collect dry waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, durable container with a liner.[4]

-

Liquid Waste: Collect liquid waste in a compatible, leak-proof container (e.g., a glass or high-density polyethylene bottle). Ensure the container is appropriate for the solvent used. Do not mix incompatible waste streams.[10][11]

-

Empty Containers: "Empty" containers that held N,N-Di-Boc-4-nitroaniline must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical.[5]

-

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "N,N-Di-Boc-4-nitroaniline". List any solvents or other chemicals present in the waste mixture.

-

Storage: Store waste containers in a designated satellite accumulation area.[12] This area should be secure, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak. Keep containers closed except when adding waste.[12]

-

Final Disposal: The ultimate disposal of N,N-Di-Boc-4-nitroaniline waste must be handled by a licensed professional waste disposal company.[8][9][13] The preferred method of disposal for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[8][13]

Key Prohibitions:

-

DO NOT dispose of this chemical down the sink or in general waste.[5][6]

-

DO NOT allow the chemical or its waste to enter waterways or the environment.[5][6]

-

DO NOT attempt to neutralize the chemical with other reagents unless it is part of a validated and approved laboratory procedure.

By adhering to these rigorous procedures, researchers can handle and dispose of N,N-Di-Boc-4-nitroaniline in a manner that ensures their safety and protects the environment, upholding the highest standards of laboratory practice.

References

-

4-Nitroaniline - SAFETY DATA SHEET. (2020). Retrieved from [Link]

-

Safety Data Sheet: 4-Nitroaniline - Carl ROTH. (n.d.). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE - East Harbour Group. (2022). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEETS 4-NITROANILINE - Cleanchem. (n.d.). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (2019). Retrieved from [Link]

-

Safety Data Sheet: 4-Nitroaniline - Carl ROTH. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 4-Nitroaniline MSDS. (2005). Retrieved from [Link]

-

Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

-

RCRA Solid Waste Identification Explained - YouTube. (2025). Retrieved from [Link]

-

LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved from [Link]

-

Laboratory Waste Disposal Safety Protocols | NSTA. (2024). Retrieved from [Link]

-

Properly Managing Chemical Waste in Laboratories. (n.d.). Retrieved from [Link]

-

Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. amherst.edu [amherst.edu]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. geneseo.edu [geneseo.edu]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. westliberty.edu [westliberty.edu]

- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]

- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ehrs.upenn.edu [ehrs.upenn.edu]

- 13. cleanchemlab.com [cleanchemlab.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products